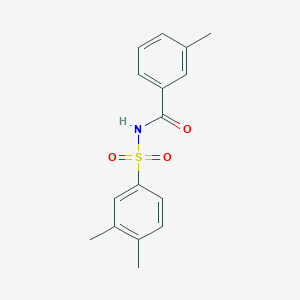
N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with methyl groups. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-methylbenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions
N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, alcohols.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted sulfonamides.
科学研究应用
N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in the desired biological effect.
相似化合物的比较
Similar Compounds
- N-(3,4-Dimethylbenzene-1-sulfonyl)piperidin-4-yl-N-(oxan-4-yl)acetamide
- 1-(3,4-Dimethylbenzene-1-sulfonyl)azepane
- 3,4-Dimethylbenzenesulfonyl chloride
Uniqueness
N-(3,4-Dimethylbenzene-1-sulfonyl)-3-methylbenzamide is unique due to its specific substitution pattern on the benzene ring and the presence of both sulfonyl and amide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
111939-16-3 |
|---|---|
分子式 |
C16H17NO3S |
分子量 |
303.4 g/mol |
IUPAC 名称 |
N-(3,4-dimethylphenyl)sulfonyl-3-methylbenzamide |
InChI |
InChI=1S/C16H17NO3S/c1-11-5-4-6-14(9-11)16(18)17-21(19,20)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H,17,18) |
InChI 键 |
GTAMIHQFHRPNAG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NS(=O)(=O)C2=CC(=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![iron;methyl-[3-[methyl(diphenyl)phosphaniumyl]-3-oxo-2-sulfanylidenepropanoyl]-diphenylphosphanium](/img/structure/B14312305.png)
![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
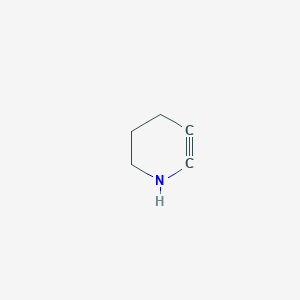
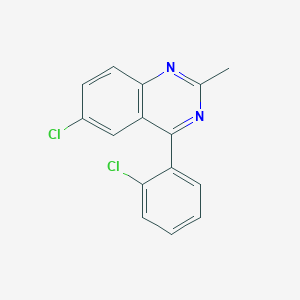
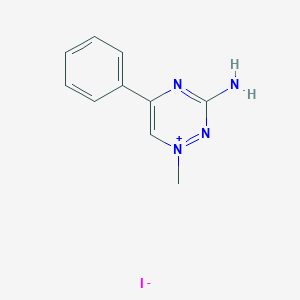
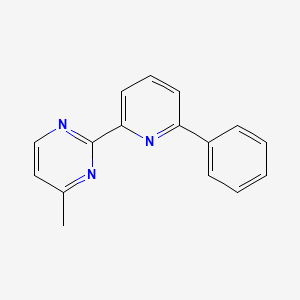
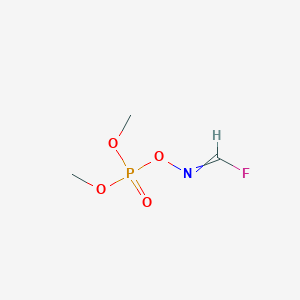
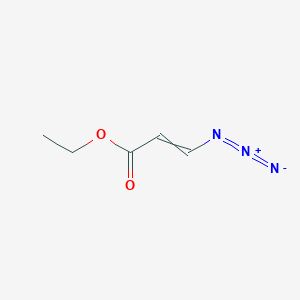
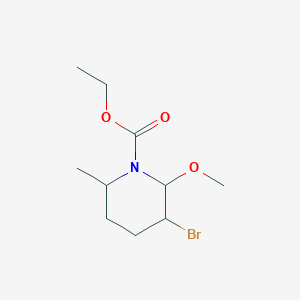
![2-(Dodecylsulfanyl)-4-[(octadec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14312378.png)
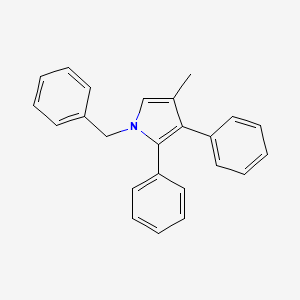
![Quinolinium, 1-methyl-2-[2-(3,4,5-trimethoxyphenyl)ethenyl]-, iodide](/img/structure/B14312388.png)
![3-[1-(1H-Indol-3-yl)ethenyl]-2-methyl-1H-indole](/img/structure/B14312395.png)
